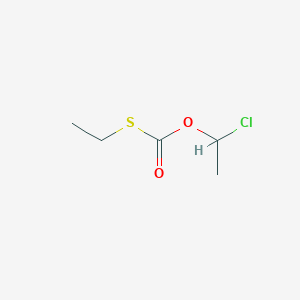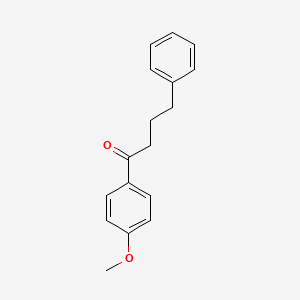
2,3,4-Trihydroxybutanoic acid
描述
2,3,4-Trihydroxybutanoic acid, also known as erythronic acid, is an organic compound with the molecular formula C4H8O5. It is a hydroxy acid containing three hydroxyl groups (-OH) and a carboxyl group (-COOH). This compound is a white to colorless solid that is highly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybutanoic acid can be synthesized through the oxidation of precursors such as glycerol or erythritol. One common method involves the oxidation of erythritol using a strong oxidizing agent like nitric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of glycerol. This process typically uses catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in higher yields and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form compounds such as tartaric acid.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Esterification: Carboxylic acids, acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Tartaric acid.
Reduction: Erythritol.
Esterification: Various esters depending on the carboxylic acid used.
科学研究应用
2,3,4-Trihydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics .
作用机制
The mechanism of action of 2,3,4-trihydroxybutanoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in acid-base reactions and influence metabolic processes. The hydroxyl groups enable it to form hydrogen bonds, affecting its solubility and reactivity .
相似化合物的比较
Threonic acid: Similar structure but differs in the stereochemistry of the hydroxyl groups.
Tartaric acid: Contains two hydroxyl groups and two carboxyl groups, making it more acidic.
Erythritol: A sugar alcohol with four hydroxyl groups but no carboxyl group.
Uniqueness: 2,3,4-Trihydroxybutanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
2,3,4-trihydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJQSOTBSSVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863289 | |
| Record name | 2,3,4-Trihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)




![[(E)-2-nitrovinyl]sulfonylbenzene](/img/structure/B3183635.png)


![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)
